![molecular formula C12H7N3O4 B2606505 5-(5-硝基呋喃-2-基)-3-苯基-1,2,4-恶二唑 CAS No. 4969-61-3](/img/structure/B2606505.png)
5-(5-硝基呋喃-2-基)-3-苯基-1,2,4-恶二唑
描述
Molecular Structure Analysis
The molecular structure of nitrofurans can be analyzed using computational chemistry techniques. These techniques can calculate the minimum conformation energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gap energies of nitrofurans and their derivative products .Chemical Reactions Analysis
Nitrofuran compounds are prodrugs, which means they are activated in the body. In E. coli, nitrofurans are activated via reduction by two type I oxygen-insensitive nitroreductases, NfsA and NfsB .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrofurans can be determined using computational chemistry. This includes analyzing the structure of each molecule and its charge distribution to understand their reactivity .科学研究应用
抗菌活性
5-(5-硝基呋喃-2-基)-3-苯基-1,2,4-恶二唑衍生物已被合成并评估其作为抗菌剂的潜力。这些化合物对各种金黄色葡萄球菌菌株表现出显着的活性,由于其强大的抗菌特性,证明了它们作为新候选药物的潜力。该合成涉及在回流条件下用乙酸酐环化 N-酰基腙,其结构已通过各种光谱方法表征。计算机模拟研究还通过根据 Lipinski 的五规则和其他类药物参数评估分子特性,支持了它们作为候选药物的潜力 (Oliveira 等,2012)。此外,其他衍生物已通过不同的合成程序制备,显示出对金黄色葡萄球菌和大肠杆菌均具有显着的抗菌活性 (Jafari 等,2017)。
抗菌和抗真菌活性
一种新型抗菌硝基呋喃,反式-5-氨基-3-[2-(5-硝基-2-呋喃基)乙烯基]-Δ2-1,2,4-恶二唑,已被研究其对细菌、真菌和几种原生动物的广谱活性。即使在人血清存在的情况下,这种化合物的抗菌活性仍然有效,并且与常见抗生素或合成抗菌剂没有交叉耐药性,表明其独特的作用机制和作为新型抗菌剂的潜力 (Gadebusch & Basch,1974)。
抗结核和细胞毒活性
对 1,3,4-恶二唑的研究,包括 5-(5-硝基呋喃-2-基)-3-苯基-1,2,4-恶二唑,突出了它们有价值的生物学效应,例如抗结核、抗菌、抗真菌和细胞毒活性。这些化合物已通过各种方法合成并评估其生物活性,显示出开发具有广谱抗菌性能的新型治疗剂的潜力 (E. Jafari 等,2017)。
缓蚀
一些研究探索了使用 5-(5-硝基呋喃-2-基)-3-苯基-1,2,4-恶二唑衍生物作为金属在酸性环境中的缓蚀剂。这些化合物表现出显着的抑制效率,使其成为在工业环境中保护金属免受腐蚀的潜在候选者。抑制机制归因于这些化合物吸附在金属表面上,形成针对腐蚀剂的保护屏障 (Kalia 等,2020)。
未来方向
作用机制
Target of Action
The primary target of the compound 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is known to play a role in the development of complications of diabetes, including diabetic neuropathy .
Mode of Action
5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole interacts with its targets through a mechanism that involves the reduction of the nitro group by nitroreductase enzymes . This reduction process activates the compound, allowing it to covalently modify its targets . The side chain at the C2 of the furan ring defines its selectivity, depending on how well it fits into the ligand-binding pocket of a target .
Biochemical Pathways
The activation of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole affects the biochemical pathways involving glucose metabolism . The compound’s interaction with aldose reductase can influence the polyol pathway, a metabolic pathway that converts glucose into fructose . The downstream effects of this interaction can lead to changes in cellular functions and responses .
Pharmacokinetics
Nitrofuran compounds are generally known to be prodrugs, which means they are metabolically activated inside the body . The bioavailability of these compounds can be influenced by factors such as absorption rate, distribution within the body, metabolic changes, and the rate and route of excretion .
Result of Action
The molecular and cellular effects of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole’s action involve the modification of its target proteins, leading to changes in cellular functions . For instance, the compound’s interaction with aldose reductase can affect glucose metabolism, potentially influencing cellular energy production and other related processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s health status, and genetic factors .
属性
IUPAC Name |
5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)10-7-6-9(18-10)12-13-11(14-19-12)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYEFJNLLZZGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。